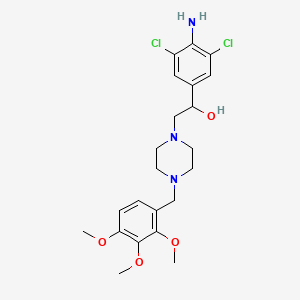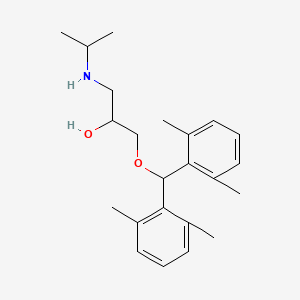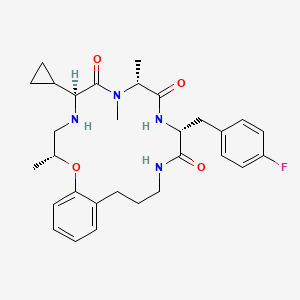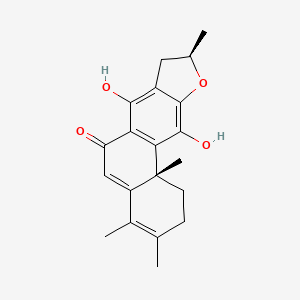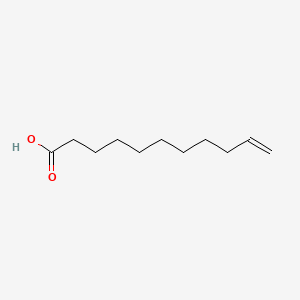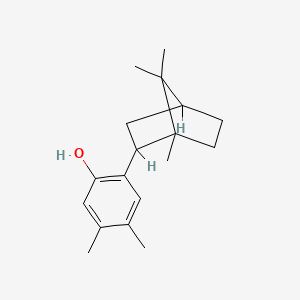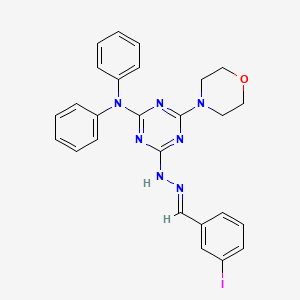
Vacuolin-1
Overview
Description
Vacuolin-1 is a triazine-based compound known for its ability to inhibit the fusion of autophagosomes and lysosomes. It is cell-permeable and has been widely used in scientific research to study autophagy and endosomal trafficking. This compound has shown potential in inhibiting metastasis and tumor growth, making it a compound of interest in cancer research .
Mechanism of Action
Target of Action
Vacuolin-1 primarily targets capping protein Zβ (CapZβ) and lysosomes . CapZβ is a protein that plays a crucial role in the dynamics of focal adhesions (FAs), which are important for cell migration and metastasis . Lysosomes are cellular organelles involved in the degradation and recycling of cellular waste, and their exocytosis is inhibited by this compound .
Mode of Action
This compound interacts with its targets to inhibit certain cellular processes. It binds to CapZβ, inhibiting endosomal trafficking and metastasis . It also blocks the Ca2±dependent exocytosis of lysosomes, preventing the release of lysosomal content without affecting the process of resealing .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits autophagosome-lysosome fusion and general endosomal-lysosomal degradation, which are part of the autophagy and endocytosis pathways . It also compromises the assembly-disassembly dynamics of focal adhesions (FAs) by inhibiting the recycling and degradation of integrins .
Pharmacokinetics
It is described as a cell-permeable compound , suggesting that it can cross cell membranes and reach its intracellular targets
Result of Action
This compound has significant effects at the molecular and cellular levels. It significantly inhibits colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, this compound significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma . It also enhances the differentiation of human myeloblastic leukemia cells .
Biochemical Analysis
Biochemical Properties
Vacuolin-1 is known to interact with various biomolecules within the cell. It is a potent and selective inhibitor of PIKfyve, a protein involved in endosomal trafficking . By inhibiting PIKfyve, this compound disrupts the maturation of lysosomes, which in turn inhibits late-stage autophagy .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits colony formation, migration, and invasion of various cancer cells in vitro . It also compromises the assembly-disassembly dynamics of focal adhesions by inhibiting the recycling and degradation of integrins . Furthermore, this compound enhances the differentiation of human myeloblastic leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to activate RAB5A, a GTPase involved in endocytic trafficking . This activation blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to significantly inhibit the migration, invasion, and single colony formation of cancer cells in vitro over time .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its impact on lysosomal function. By inhibiting lysosomal exocytosis, it affects the degradation and recycling of various biomolecules within the cell .
Subcellular Localization
This compound primarily localizes to lysosomes due to its role in inhibiting lysosomal exocytosis . It can also affect other subcellular compartments due to its impact on endosomal trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vacuolin-1 involves multiple steps, starting with the preparation of the triazine core. The triazine core is typically synthesized through a series of condensation reactions involving cyanuric chloride and various amines. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Vacuolin-1 primarily undergoes substitution reactions due to the presence of reactive functional groups on the triazine ring. It can also participate in complexation reactions with metal ions, which can be useful in various analytical applications .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, various amines, and organic solvents like dichloromethane. Reaction conditions often involve the use of catalysts such as triethylamine and controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound are typically substituted triazine derivatives. These derivatives can have varying biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Vacuolin-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Autophagy Research: this compound is widely used to study the process of autophagy, as it potently inhibits the fusion of autophagosomes and lysosomes. .
Cancer Research: this compound has shown potential in inhibiting metastasis and tumor growth. .
Endosomal Trafficking: this compound is used to study endosomal trafficking and the recycling of cellular components. .
Comparison with Similar Compounds
Vacuolin-1 is unique in its ability to potently and reversibly inhibit autophagosome-lysosome fusion. Similar compounds include:
Chloroquine: An antimalarial drug that also inhibits autophagy by raising the pH of lysosomes, thereby inhibiting their function.
Bafilomycin A1: A macrolide antibiotic that inhibits the vacuolar ATPase, thereby preventing lysosomal acidification and autophagy.
MOPIPP: An indole-based chalcone that promotes vacuolization of late endosome compartments and interferes with trafficking of late endosomes to lysosomes.
Properties
IUPAC Name |
2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJTSRAQUFNOP-TURZUDJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351986-85-1 | |
| Record name | Vacuolin-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


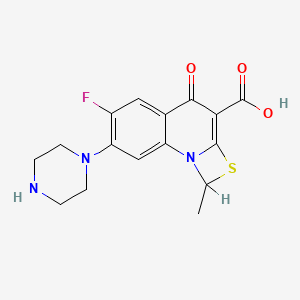

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1683385.png)


